molecular formula C14H9BrF2N2O4S B2695922 N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline CAS No. 1024728-98-0

N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline

Cat. No.: B2695922
CAS No.: 1024728-98-0
M. Wt: 419.2
InChI Key: KMBOVVMOLHXDSL-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline is a complex organic compound characterized by the presence of bromine, fluorine, sulfonyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzenesulfonyl chloride, 2,4-difluoroaniline, and nitroethene derivatives.

    Step 1 Formation of the Sulfonyl Intermediate: 4-bromobenzenesulfonyl chloride reacts with 2,4-difluoroaniline in the presence of a base (e.g., triethylamine) to form the sulfonyl intermediate.

    Step 2 Nitroethene Addition: The sulfonyl intermediate is then reacted with a nitroethene derivative under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Sodium azide (NaN₃), thiourea.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. It could be investigated for potential use as a pharmaceutical intermediate or as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry

In materials science, the compound’s unique properties could be exploited in the design of new materials with specific electronic, optical, or mechanical properties. It might also be used in the development of advanced polymers or coatings.

Mechanism of Action

The mechanism by which N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-2-(4-bromophenyl)sulfonyl]-2-nitroethenyl}-3,5-bis(trifluoromethyl)aniline
  • **N-[(E)-2-(4-chlorophenyl)sulfonyl]-2-nitroethenyl]-2,4-difluoroaniline

Uniqueness

N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline is unique due to the combination of bromine, fluorine, sulfonyl, and nitro groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds that may lack one or more of these functional groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF2N2O4S/c15-9-1-4-11(5-2-9)24(22,23)14(19(20)21)8-18-13-6-3-10(16)7-12(13)17/h1-8,18H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBOVVMOLHXDSL-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=CNC2=C(C=C(C=C2)F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=C(C=C(C=C2)F)F)/[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.